molecular formula C10H16N2O3S2 B8135264 PEG3-Bis-isothiocyanato CAS No. 103144-38-3

PEG3-Bis-isothiocyanato

Cat. No.: B8135264
CAS No.: 103144-38-3
M. Wt: 276.4 g/mol
InChI Key: UPJJUEGIVKIWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of isothiocyanate groups, which are known for their reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- typically involves the reaction of ethylene glycol with thiophosgene in the presence of a base. The reaction conditions often require a controlled temperature environment to ensure the stability of the isothiocyanate groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature and pressure. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate groups to amines.

    Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Scientific Research Applications

Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.

    Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules.

    Medicine: Research has explored its potential as an anticancer agent due to the biological activity of isothiocyanate groups.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- exerts its effects involves the reactivity of the isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter biological activity. The molecular targets and pathways involved include enzymes and signaling proteins, which can be inhibited or activated by the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,1’-oxybis[2-methoxy-: This compound lacks the isothiocyanate groups and has different reactivity and applications.

    Diethylene glycol dimethyl ether: Known for its use as a solvent, it does not possess the reactive isothiocyanate groups.

    Diglyme: Another solvent with similar structural features but without the isothiocyanate functionality.

Uniqueness

Ethane, 1,1’-oxybis[2-(2-isothiocyanatoethoxy)- is unique due to the presence of isothiocyanate groups, which impart distinct reactivity and potential biological activity. This sets it apart from other similar compounds that lack these functional groups.

Properties

IUPAC Name

1-isothiocyanato-2-[2-[2-(2-isothiocyanatoethoxy)ethoxy]ethoxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S2/c16-9-11-1-3-13-5-7-15-8-6-14-4-2-12-10-17/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJJUEGIVKIWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=C=S)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448539
Record name Ethane, 1,1'-oxybis[2-(2-isothiocyanatoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103144-38-3
Record name Ethane, 1,1'-oxybis[2-(2-isothiocyanatoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.